N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-(thiophen-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-10-5-6-13(20-2)12(8-10)17-15(19)14(18)16-9-11-4-3-7-21-11/h3-8H,9H2,1-2H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCSNBGATFXHCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an amine precursor under anhydrous conditions.
Introduction of the methoxy-5-methylphenyl group: This step involves the reaction of the oxalamide intermediate with 2-methoxy-5-methylphenylamine in the presence of a base such as triethylamine.
Attachment of the thiophen-2-ylmethyl group: The final step involves the reaction of the intermediate with thiophen-2-ylmethylamine, again in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxalamide moiety can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Electrophilic reagents such as bromine or chloromethyl methyl ether can be used under appropriate conditions.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or alkylated thiophene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with biological macromolecules, while the thiophene ring can participate in π-π interactions, contributing to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methoxyphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide
- N1-(2-methoxy-5-methylphenyl)-N2-(phenylmethyl)oxalamide
Uniqueness
N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the presence of both a methoxy-substituted phenyl ring and a thiophene ring, which can impart distinct electronic and steric properties
Biological Activity
N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and research findings.
Synthesis
The compound can be synthesized through a multi-step organic reaction, typically involving the condensation of 2-methoxy-5-methylphenylamine with thiophen-2-ylmethyl isocyanate. The reaction generally occurs in the presence of solvents like dichloromethane under reflux conditions, followed by purification techniques such as recrystallization or chromatography.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The oxalamide moiety facilitates hydrogen bonding with target proteins, which can lead to inhibition or activation of various biological functions. This compound may act as an enzyme inhibitor, potentially affecting metabolic pathways related to inflammation and cancer .
Anticancer Properties
Recent studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that it exhibits cytotoxic effects on various cancer cell lines. For example, it has been shown to induce apoptosis in human breast cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Table 1: In Vitro Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.3 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 12.7 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 18.4 | Modulation of apoptotic pathways |
Case Studies
- Study on MCF-7 Cells : A study assessed the impact of this compound on MCF-7 cells, revealing significant apoptosis induction at concentrations above 10 µM. Flow cytometry analysis indicated increased annexin V binding, confirming apoptotic cell death .
- In Vivo Studies : Animal models have also been used to evaluate the therapeutic efficacy of this compound. In a xenograft model using mice implanted with human breast cancer cells, treatment with the compound resulted in a notable reduction in tumor size compared to control groups, indicating its potential as an effective anticancer agent .
Q & A
Q. What are the key synthetic steps and purification methods for synthesizing N1-(2-methoxy-5-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of intermediates (e.g., 2-methoxy-5-methylaniline and thiophen-2-ylmethylamine).
- Step 2 : Coupling via oxalamide bond formation using ethyl oxalyl chloride or similar reagents under controlled conditions (0–5°C, inert atmosphere) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters : Temperature control during coupling and solvent selection to minimize side reactions like hydrolysis .
Q. Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm for thiophene and phenyl groups) and oxalamide NH signals (δ 8.3–10.7 ppm) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and NH bending (~1550 cm⁻¹) .
- LC-MS : Verify molecular ion ([M+H]+) and fragmentation patterns to rule out impurities .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?
- Methodological Answer :
- Substituent Modification : Replace the methoxy group with electron-withdrawing groups (e.g., -CF3) to enhance metabolic stability, as seen in analogs with improved pharmacokinetics .
- Thiophene Optimization : Introduce substituents (e.g., methyl or halogens) on the thiophene ring to modulate lipophilicity and target binding, as demonstrated in antiviral oxalamides .
- Data-Driven Design : Use comparative tables (see Table 1) to correlate substituents with bioactivity trends from analogous compounds .
Table 1 : Bioactivity Trends in Oxalamide Analogs
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Assay Validation : Use orthogonal assays (e.g., cell viability vs. target enzyme inhibition) to confirm activity. For example, discrepancies in anticancer activity may arise from off-target effects in cell-based vs. biochemical assays .
- Physicochemical Profiling : Measure solubility and stability (e.g., pH-dependent degradation) to identify confounding factors in bioactivity studies .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC50 normalized to cell line/pH) .
Q. What computational strategies are effective for predicting binding modes and metabolic pathways?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like HIV-1 gp120 (for antiviral activity) or kinases (anticancer), leveraging crystal structures of related oxalamides .
- MD Simulations : Assess binding stability (RMSD < 2 Å over 100 ns) and identify key residues (e.g., hydrogen bonds with oxalamide carbonyls) .
- ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., thiophene oxidation) to guide synthetic modifications .
Methodological Challenges & Solutions
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer during exothermic steps (e.g., amine coupling) .
- DoE (Design of Experiments) : Optimize variables (temperature, solvent ratio) using response surface methodology .
Q. What strategies ensure stability during in vitro/in vivo studies?
- Methodological Answer :
- pH Stability Testing : Conduct accelerated degradation studies (pH 1–10, 37°C) to identify labile groups (e.g., oxalamide hydrolysis under acidic conditions) .
- Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance solubility and prevent aggregation .
- Metabolite Identification : LC-HRMS to track degradation products (e.g., thiophene sulfoxides) in plasma .
Data Reproducibility & Validation
Q. What protocols ensure reproducibility in biological assays?
- Methodological Answer :
- Standardized Cell Lines : Use authenticated lines (e.g., NCI-60 for anticancer screening) with matched controls .
- Dose-Response Curves : Report IC50 values with Hill slopes (n ≥ 3 replicates) to quantify assay robustness .
- Positive Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
